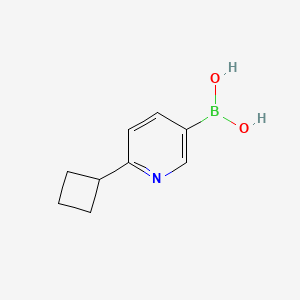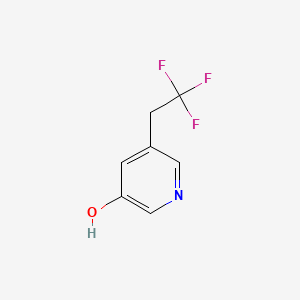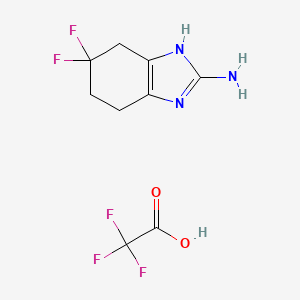
(6-Cyclobutylpyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Cyclobutylpyridin-3-yl)boronic acid is an organoboron compound featuring a boronic acid functional group attached to a pyridine ring substituted with a cyclobutyl group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyclobutylpyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on the pyridine ring with a metal (such as lithium or magnesium), followed by reaction with a boron reagent to introduce the boronic acid group.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by a substituent on the pyridine ring, followed by borylation to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid.
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Palladium-catalyzed cross-coupling reactions are particularly favored due to their efficiency and broad applicability .
Analyse Des Réactions Chimiques
Types of Reactions: (6-Cyclobutylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or other oxidized products.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols: Formed through oxidation of the boronic acid group.
Applications De Recherche Scientifique
(6-Cyclobutylpyridin-3-yl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (6-Cyclobutylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura coupling . This process facilitates the formation of carbon-carbon bonds. In biological systems, boronic acids can interact with diols and other nucleophiles, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
Pyridinylboronic Acids: Other pyridine-based boronic acids with different substituents.
Cyclobutylboronic Acid: A boronic acid with a cyclobutyl group but lacking the pyridine ring.
Uniqueness: (6-Cyclobutylpyridin-3-yl)boronic acid is unique due to the presence of both a cyclobutyl group and a pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This combination of structural features makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C9H12BNO2 |
|---|---|
Poids moléculaire |
177.01 g/mol |
Nom IUPAC |
(6-cyclobutylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)8-4-5-9(11-6-8)7-2-1-3-7/h4-7,12-13H,1-3H2 |
Clé InChI |
WDFLDISRZMBYPE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1)C2CCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride](/img/structure/B13463322.png)
![6-Azido-1-oxaspiro[3.3]heptane](/img/structure/B13463323.png)
![6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13463326.png)
![(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis](/img/structure/B13463344.png)

![3-[(Tert-butoxy)carbonyl]-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13463350.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13463353.png)
![[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate](/img/structure/B13463373.png)



![N-[3-(bromomethyl)-3-(4-methoxybutoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13463396.png)
![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13463398.png)
![2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B13463402.png)
